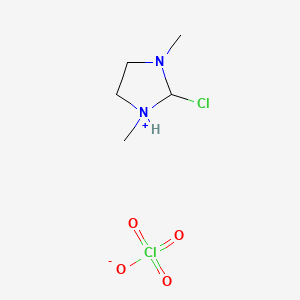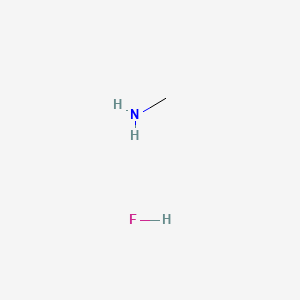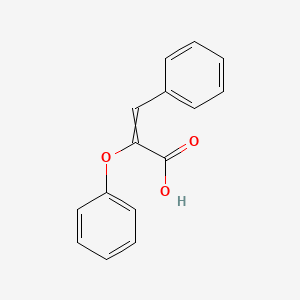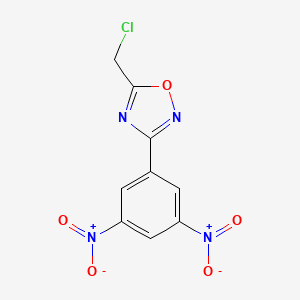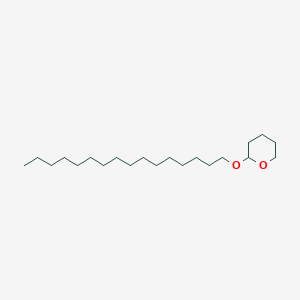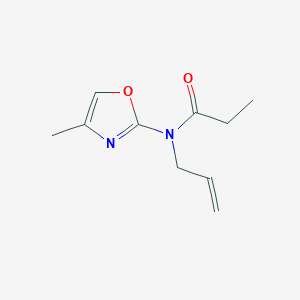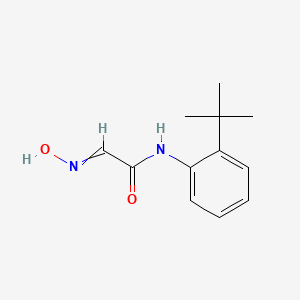![molecular formula C12H22N4O9 B14626937 2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate CAS No. 54661-99-3](/img/structure/B14626937.png)
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate is a chemical compound with the molecular formula C12H22N4O9 It is known for its complex structure, which includes multiple functional groups such as carbamates and ethoxycarbonyl groups
Preparation Methods
The synthesis of 2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate typically involves multiple steps. One common method includes the reaction of ethoxycarbonylamino compounds with carbamoyloxy ethoxyethyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry is crucial in monitoring the reaction progress and confirming the structure of the final product .
Chemical Reactions Analysis
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a prodrug.
Mechanism of Action
The mechanism of action of 2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes, leading to inhibition of their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate can be compared with other similar compounds such as:
Diethyl 4,12-dioxo-5,8,11-trioxa-2,3,13,14-tetraazapentadecane-1,15-dioate: This compound has a similar structure but differs in the arrangement of functional groups.
Diaethylenglykol-bis-aethylhydrazodicarboxylat: Another related compound with different substituents on the ethoxycarbonyl groups.
Properties
CAS No. |
54661-99-3 |
|---|---|
Molecular Formula |
C12H22N4O9 |
Molecular Weight |
366.32 g/mol |
IUPAC Name |
2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C12H22N4O9/c1-3-22-9(17)13-15-11(19)24-7-5-21-6-8-25-12(20)16-14-10(18)23-4-2/h3-8H2,1-2H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
InChI Key |
NYUIZQQQAYUWBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)OCCOCCOC(=O)NNC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





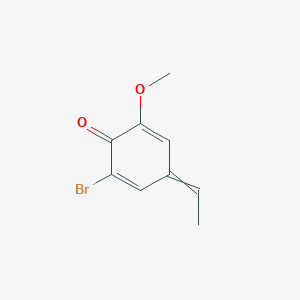
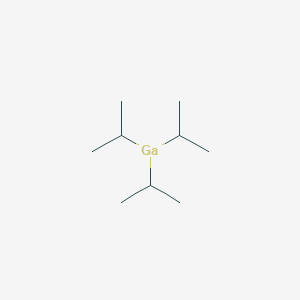
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
